molecular formula C8H4BrFO3 B12851347 7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one

7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12851347
M. Wt: 247.02 g/mol
InChI Key: ITWLIISWXPHSHY-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations .

Preparation Methods

The synthesis of 7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and yields the desired product in moderate to good yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:

Scientific Research Applications

7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one include other benzo[d][1,3]dioxin-4-one derivatives such as:

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

7-bromo-6-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-2H,3H2

InChI Key

ITWLIISWXPHSHY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=C(C=C2C(=O)O1)F)Br

Origin of Product

United States

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